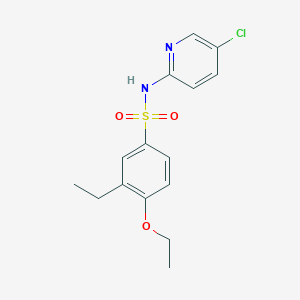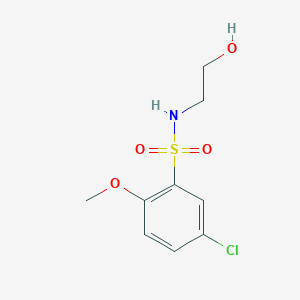![molecular formula C6H9NO B224489 (NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine CAS No. 1515-97-5](/img/structure/B224489.png)
(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HHA, and it has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of (NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine is not fully understood. However, it is believed that the compound reacts with biological molecules, such as proteins and DNA, through a Michael addition reaction. This results in the formation of covalent adducts, which can affect the function of the biological molecule.
Biochemical and Physiological Effects:
(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that HHA can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to form covalent adducts with proteins, which can be used for protein labeling and detection. In vivo studies have not been conducted yet, so the physiological effects of HHA are not fully understood.
实验室实验的优点和局限性
One of the advantages of using (NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine in lab experiments is its ability to form covalent adducts with proteins, which can be used for protein labeling and detection. Another advantage is its potential anti-cancer properties. However, one limitation of using HHA is its reactivity with biological molecules, which can affect the function of the molecule. Another limitation is the lack of in vivo studies, which limits our understanding of the physiological effects of HHA.
未来方向
There are several future directions for the study of (NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine. One direction is the study of its anti-cancer properties in vivo. Another direction is the study of its potential as a protein labeling and detection reagent. Additionally, the synthesis of new HHA derivatives with improved properties can be explored. Finally, the study of the mechanism of action of HHA can provide insights into its potential applications in various fields of science.
合成方法
The synthesis of (NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine involves the reaction of hydroxylamine hydrochloride with hexa-2,4-diene-1,6-dial in the presence of a base. The reaction yields a yellow-orange solid, which is purified through recrystallization. The synthesis method is relatively simple, and the compound can be obtained in good yields.
科学研究应用
(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, HHA has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. In biochemistry, HHA has been studied for its ability to form covalent adducts with proteins, which can be used for protein labeling and detection. In materials science, HHA has been studied for its ability to form metal complexes, which can be used for the synthesis of new materials.
属性
IUPAC Name |
(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-3-4-5-6-7-8/h2-6,8H,1H3/b3-2+,5-4+,7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAZBPIFVPVRSK-NXCITBJVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=N\O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine | |
CAS RN |
1515-97-5 |
Source


|
| Record name | NSC15902 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)




![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)



